molecular formula C13H11ClN4OS B4614150 2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 898920-00-8

2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4614150
CAS No.: 898920-00-8
M. Wt: 306.77 g/mol
InChI Key: LLMVOSJVSSRYHF-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidine derivative characterized by a fused bicyclic core comprising a triazole and pyrimidine ring. The compound features a methyl group at position 5 and a (2-chlorobenzyl)sulfanyl moiety at position 2. Triazolopyrimidines are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-8-6-11(19)18-12(15-8)16-13(17-18)20-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMVOSJVSSRYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131722
Record name 2-[[(2-Chlorophenyl)methyl]thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648542
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898920-00-8
Record name 2-[[(2-Chlorophenyl)methyl]thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898920-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Chlorophenyl)methyl]thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of Substituents: The chlorobenzyl sulfanyl group and the methyl group are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its anticancer, antimicrobial, and antiviral properties.

    Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and as a component in advanced materials.

    Biological Research: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () :

    • Substituents: Benzylsulfanyl (position 2), methyl (position 5), ethyl (position 6).
    • Molecular Weight: 300.4 g/mol.
    • Key Differences: The absence of chlorine on the benzyl group reduces lipophilicity compared to the target compound. Reported antimicrobial and antiviral activities highlight the role of sulfanyl groups in bioactivity .
  • 2-(4-Chlorobenzyl)sulfanyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () :

    • Substituents: 4-Chlorobenzylsulfanyl (position 2), phenyl (position 7).
    • Key Differences: The para-chloro substitution on the benzyl group may alter electronic distribution compared to the ortho-chloro in the target compound. This derivative exhibits distinct biological properties, emphasizing the impact of halogen positioning .
  • 3-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-one (): Substituents: 2-Chlorobenzylsulfanyl (position 3), methyl (position 5). Molecular Weight: ~334.8 g/mol. Key Differences: The triazolo[4,3-a]pyrimidine core (vs.

Functional Group Replacements

  • N-(4-Chlorophenyl)-2-(dimethylaminomethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Substituents: Dimethylaminomethyl (position 2), 4-chlorophenylamino (position 7). Key Differences: Replacement of sulfanyl with an aminomethyl group increases polarity. This compound inhibits Plasmodium falciparum, demonstrating the versatility of triazolopyrimidines in targeting diverse pathogens .
  • 2-Benzylsulfanyl-5-methoxymethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-one () :

    • Substituents: Benzylsulfanyl (position 2), methoxymethyl (position 5).
    • Molecular Weight: 302.35 g/mol.
    • Key Differences: The methoxymethyl group enhances solubility compared to the methyl group in the target compound. Reported anticancer and antimicrobial activities underscore the role of ether linkages in modulating efficacy .

Key Findings:

  • Substituent Position : Ortho-chloro substitution (target) may introduce steric hindrance, affecting binding to enzymes compared to para-chloro derivatives .
  • Core Structure : The [1,5-a] triazolopyrimidine core in the target compound provides a distinct geometry compared to [4,3-a] analogs, influencing hydrogen-bonding interactions with biological targets .

Physicochemical Properties

  • Molecular Weight : ~334.8 g/mol (estimated based on analogs in ).
  • Solubility : Moderate lipophilicity due to the 2-chlorobenzyl group; expected to favor organic solvents.
  • Stability : Sulfanyl groups may confer susceptibility to oxidation, requiring stabilization in formulations .

Biological Activity

2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. Its unique structure, characterized by a triazole and pyrimidine ring system fused together with a sulfanyl group and a chlorobenzyl substituent, has attracted attention for its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13H14ClN5OS
  • Molecular Weight : 306.77 g/mol
  • CAS Number : 898918-86-0

The compound's structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit Janus kinases (JAKs), which are critical in various signaling pathways involved in immune responses and hematopoiesis. The inhibition of JAKs can potentially lead to therapeutic effects in autoimmune diseases and certain cancers.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. This property is particularly promising for the development of new antibiotics.

DNA Interaction

The compound has shown the ability to intercalate into DNA. This interaction disrupts normal replication and transcription processes, suggesting potential applications in cancer therapy where targeted DNA damage is desirable.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Properties
2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneSimilar triazole and pyrimidine structureDifferent chlorobenzyl substitution
6-(3-chlorobenzyl)-2-sulfanylpyrimidin-5(4H)-oneContains a sulfanyl groupLacks triazole moiety
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneBase structure without chlorobenzyl groupsSimplified structure

This table illustrates how the unique combination of functional groups in the target compound may contribute to its distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A recent study explored the inhibitory effects on JAKs. It was found that the compound could effectively reduce JAK activity in vitro, leading to decreased cytokine signaling in immune cells.
  • Antimicrobial Activity Assessment :
    • In another study assessing antimicrobial properties, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
  • DNA Interaction Studies :
    • Research investigating DNA intercalation revealed that the compound could bind to DNA at specific sites, causing structural changes that hinder replication processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

  • Methodological Answer : The compound is synthesized via multi-step condensation reactions. A typical route involves reacting 3-amino-5-benzylthio-1,2,4-triazole with β-keto esters and aromatic aldehydes (e.g., 2-chlorobenzaldehyde) under microwave-assisted conditions (323 K, 30 min in ethanol). Post-reaction purification includes filtration and recrystallization from ethanol or acetone . Alternative methods use classical heating with triethylamine as a base catalyst in mixed solvents (water/ethanol) .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between triazolo-pyrimidine rings with centroid distances of 3.63–3.88 Å) .
  • NMR spectroscopy : 1H^1H NMR in CDCl3_3 confirms substituent integration (e.g., δ 7.14–7.41 ppm for aromatic protons, δ 2.59 ppm for methyl groups) .
  • Mass spectrometry : Validates molecular weight (290.77 g/mol for C13_{13}H11_{11}ClN4_4S) .

Q. What are the critical solubility and stability properties under experimental conditions?

  • Methodological Answer : The compound exhibits moderate lipophilicity (molecular weight ~290–440 g/mol) due to the chlorobenzyl and triazolo-pyrimidine moieties. Solubility is higher in polar aprotic solvents (e.g., DMSO, acetone) than in water. Stability tests under varying pH (4–9) and temperatures (25–40°C) are recommended to optimize storage and biological assay conditions .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer : Yield optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. hours for classical heating) and improves purity (>90% yield reported) .
  • Catalyst selection : Triethylamine or TMDP (tetramethylenediamine phosphonate) enhances cyclization efficiency in mixed solvents .
  • Solvent-free conditions : Minimizes side reactions and simplifies purification .

Q. What strategies resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Structural variations : Subtle changes in substituents (e.g., 2-chlorobenzyl vs. 4-chlorophenyl) alter target binding .
  • Assay conditions : Standardize protocols for enzyme kinetics (e.g., IC50_{50} measurements under controlled pH and temperature) .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .

Q. How does the crystal packing influence the compound's physicochemical behavior?

  • Methodological Answer : X-ray data reveal intermolecular interactions critical for stability:

  • Hydrogen bonding : N–H···O bonds (e.g., 2.8–3.0 Å) stabilize dimer formation .
  • π-π stacking : Aromatic rings (triazolo-pyrimidine and chlorobenzyl) align with centroid distances of 3.63–3.88 Å, enhancing crystallinity .
  • C–H···Cl interactions : Weak interactions (3.3–3.5 Å) contribute to lattice stability .

Q. What experimental design principles ensure reproducibility in biological assays?

  • Methodological Answer : Key considerations include:

  • Controls : Use positive (e.g., known enzyme inhibitors) and negative (vehicle-only) controls .
  • Dose-response curves : Test ≥5 concentrations to calculate EC50_{50}/IC50_{50} values accurately.
  • Replicates : Perform triplicate measurements to account for variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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